Cas no 169270-52-4 (2-amino-8-methoxy-3,4-dihydroquinazolin-4-one)

2-amino-8-methoxy-3,4-dihydroquinazolin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-amino-8-methoxyquinazolin-4(3H)-one
- 4(3H)-Quinazolinone, 2-amino-8-methoxy-
- 2-Amino-8-methoxy-4(3h)-quinazolinone
- 2-amino-8-methoxy-3H-quinazolin-4-one
- 4(3H)quinazolinone,2-amino-8-methoxy-
- F15774
- 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one
-
- MDL: MFCD28365951
- インチ: 1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13)
- InChIKey: DBPBOXADXAQLHU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC2C(NC(N)=NC=21)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 277
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 76.7
2-amino-8-methoxy-3,4-dihydroquinazolin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0995232-5g |
2-amino-8-methoxyquinazolin-4(3H)-one |
169270-52-4 | 95% | 5g |
$2000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0369-250MG |
2-amino-8-methoxy-3,4-dihydroquinazolin-4-one |
169270-52-4 | 95% | 250MG |
¥ 1,372.00 | 2023-04-14 | |
Chemenu | CM211058-1g |
2-Amino-8-methoxyquinazolin-4(3H)-one |
169270-52-4 | 97% | 1g |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0369-500MG |
2-amino-8-methoxy-3,4-dihydroquinazolin-4-one |
169270-52-4 | 95% | 500MG |
¥ 2,283.00 | 2023-04-14 | |
Enamine | EN300-7413238-10.0g |
2-amino-8-methoxyquinazolin-4-ol |
169270-52-4 | 95.0% | 10.0g |
$2515.0 | 2025-02-20 | |
A2B Chem LLC | AI38680-1g |
2-Amino-8-methoxyquinazolin-4(3h)-one |
169270-52-4 | 95% | 1g |
$854.00 | 2024-04-20 | |
1PlusChem | 1P00HZQW-50mg |
2-Amino-8-methoxyquinazolin-4(3h)-one |
169270-52-4 | 95% | 50mg |
$279.00 | 2024-06-19 | |
Aaron | AR00HZZ8-500mg |
2-Amino-8-methoxyquinazolin-4(3H)-one |
169270-52-4 | 95% | 500mg |
$860.00 | 2025-02-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0369-5g |
2-amino-8-methoxy-3,4-dihydroquinazolin-4-one |
169270-52-4 | 95% | 5g |
¥10268.0 | 2024-04-23 | |
Aaron | AR00HZZ8-10g |
2-Amino-8-methoxyquinazolin-4(3h)-one |
169270-52-4 | 95% | 10g |
$3484.00 | 2023-12-15 |
2-amino-8-methoxy-3,4-dihydroquinazolin-4-one 関連文献
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
2-amino-8-methoxy-3,4-dihydroquinazolin-4-oneに関する追加情報
Introduction to 2-Amino-8-Methoxy-3,4-Dihydroquinazolin-4-One (CAS No. 169270-52-4)
2-Amino-8-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 169270-52-4) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The chemical structure of 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one features a core quinazoline ring system with an amino group at position 2 and a methoxy substituent at position 8. The presence of these functional groups imparts specific chemical and biological characteristics that make this compound a valuable candidate for various pharmaceutical applications.
Recent studies have highlighted the potential of 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways that are crucial for tumor growth and survival.
In addition to its antitumor properties, 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one has also shown promise in the treatment of inflammatory disorders. A research team from the University of California, San Francisco, demonstrated that this compound effectively reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one could be a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one have also been extensively studied. Research indicates that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, its low toxicity and high selectivity towards target cells enhance its safety profile and reduce the risk of adverse side effects.
In the realm of drug discovery and development, 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one has been used as a lead compound for the design and synthesis of novel derivatives with enhanced biological activities. Structure-activity relationship (SAR) studies have identified key structural modifications that can improve the potency and selectivity of this compound. For example, the introduction of additional functional groups or changes in the substitution pattern can significantly enhance its therapeutic potential.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no major safety concerns reported. These trials are expected to provide valuable insights into the clinical utility of this compound and pave the way for its potential approval as a new therapeutic agent.
Beyond its direct therapeutic applications, 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one has also been explored as a tool for understanding fundamental biological processes. Its ability to modulate specific signaling pathways makes it a useful probe for studying cellular mechanisms involved in disease pathogenesis. Researchers are using this compound to gain deeper insights into the molecular basis of various diseases and to identify new targets for drug development.
In conclusion, 2-amino-8-methoxy-3,4-dihydroquinazolin-4-one (CAS No. 169270-52-4) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new aspects of its pharmacological profile, it is likely that this compound will play an increasingly important role in the treatment of various diseases in the future.
169270-52-4 (2-amino-8-methoxy-3,4-dihydroquinazolin-4-one) 関連製品
- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)
- 2381-08-0(Cysteinesulfinic acid)
- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)
- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)
- 207233-95-2(Sodium dimethyldithiocarbamate hydrate)
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)
- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)
- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)
